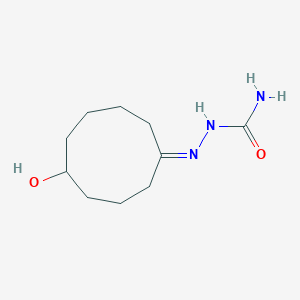

5-Hydroxycyclononanone semicarbazone

Description

5-Hydroxycyclononanone semicarbazone is a cyclic ketone-derived semicarbazone formed via the condensation of 5-hydroxycyclononanone with semicarbazide. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of selenediazoles. Evidence indicates that this compound reacts to yield an 80:20 mixture of 1,2,3-selenediazoles under specific conditions, highlighting its role in transannular cyclization reactions . Unlike other hydroxycycloalkanones, such as 6-hydroxycyclodecanone (which produces 47% selenediazole), this compound demonstrates higher reactivity in selenediazole formation, likely due to its nine-membered ring conformation influencing reaction kinetics .

Structurally, semicarbazones are characterized by the presence of a hydrazinecarboxamide group (–NH–C(=O)–NH₂) linked to a carbonyl-containing substrate. The formation of this compound follows standard semicarbazone synthesis protocols, involving refluxing the ketone with semicarbazide hydrochloride in ethanol under acidic conditions .

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

[(E)-(5-hydroxycyclononylidene)amino]urea |

InChI |

InChI=1S/C10H19N3O2/c11-10(15)13-12-8-4-1-2-6-9(14)7-3-5-8/h9,14H,1-7H2,(H3,11,13,15)/b12-8+ |

InChI Key |

MQIDDBHEKYCZRP-XYOKQWHBSA-N |

SMILES |

C1CCC(=NNC(=O)N)CCCC(C1)O |

Isomeric SMILES |

C1CC/C(=N\NC(=O)N)/CCCC(C1)O |

Canonical SMILES |

C1CCC(=NNC(=O)N)CCCC(C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclohexanone Semicarbazone

- Synthesis and Reactivity: Cyclohexanone semicarbazone is a benchmark compound for studying semicarbazone chemistry. Unlike 5-hydroxycyclononanone semicarbazone, it lacks a hydroxyl group and a macrocyclic structure, resulting in distinct reactivity. For instance, cyclohexanone semicarbazone exhibits challenges in decomposition during oxygen-based analytical methods, requiring higher oxygen flow rates compared to other semicarbazones like caffeine or m-dinitrobenzene .

- Physical Properties: Property Cyclohexanone Semicarbazone this compound Molecular Weight 171.23 g/mol Not explicitly reported Melting Point 182.5–184°C (methanol) Not reported Solubility Ethanol, aqueous ethanol Likely similar polar solvents

5-Nitro-2-Furaldehyde Semicarbazone

- Biological Activity: This nitro-substituted semicarbazone is a potent carcinogen, inducing mammary fibroadenomas and adenocarcinomas in rats with a 76% tumor incidence (22/29 rats). In contrast, its non-nitrated analog (2-furaldehyde semicarbazone) shows negligible carcinogenicity (6/30 rats), emphasizing the critical role of the nitro group in bioactivity .

- Structural Influence: The nitro group enhances electrophilicity, facilitating DNA adduct formation.

Aldophosphamide Semicarbazone

- Metabolic Relevance: Derived from 4-hydroxycyclophosphamide, this semicarbazone is a stabilized derivative of aldophosphamide, a key metabolite of the anticancer drug cyclophosphamide. Its structural identification via IR and NMR analysis confirms its role in metabolic pathways . Unlike this compound, aldophosphamide semicarbazone is pharmacologically significant due to its alkylating properties.

Antifungal Activity

Substituted semicarbazones, such as those bearing benzodioxole moieties, show variable antifungal efficacy. For example:

- Meta-substituted halogenated derivatives (e.g., compounds 5c, 5k, 5l) exhibit strong anti-C. albicans activity due to electron-withdrawing groups enhancing membrane penetration.

- Para-substituted derivatives (e.g., 5b, 5d–g) show reduced activity, likely due to steric hindrance .

Anticonvulsant Activity

Semicarbazones are notable for their anticonvulsant properties. Pharmacophore modifications, such as introducing chloro or nitro groups at specific positions (e.g., compounds 4E, 4H), enhance activity in preclinical models . This compound’s macrocyclic structure could influence blood-brain barrier permeability, though this requires validation.

Physicochemical and Coordination Properties

Coordination Chemistry

Semicarbazones act as tridentate ligands (N, N, O donors) in metal complexes. For example:

- Copper(II) complexes with 2-acetylpyridine semicarbazones exhibit distinct crystal packing due to noncovalent interactions (π-π stacking, hydrogen bonding) .

- Rhodium complexes with salicylaldehyde semicarbazones adopt dianionic O,N,O-binding modes, impacting catalytic properties .

Thermal Stability

Cyclohexanone semicarbazone decomposes at higher oxygen flow rates (30 m/min from nozzle I) compared to simpler compounds like antipyrine . The hydroxyl group in this compound may alter thermal stability, though experimental data is lacking.

Data Tables

Table 1: Comparison of Semicarbazone Reactivity in Selenediazole Formation

| Compound | Yield of 1,2,3-Selenediazole | Key Reaction Condition | |

|---|---|---|---|

| 5-Hydroxycyclononanone SCZ | 80% (major isomer) | Cu powder, selenation | |

| 6-Hydroxycyclodecanone SCZ | 47% | Same conditions |

Table 2: Tumorigenicity of Nitrofuryl Semicarbazones

| Compound | Tumor Incidence (Rats) | Tumor Type |

|---|---|---|

| 5-Nitro-2-furaldehyde SCZ | 22/29 (76%) | Adenocarcinoma |

| 2-Furaldehyde SCZ | 6/30 (20%) | Fibroadenoma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.